molecular formula C6H3Br2NO2 B1313591 3,5-Dibromopicolinic acid CAS No. 61830-40-8

3,5-Dibromopicolinic acid

Cat. No.: B1313591
CAS No.: 61830-40-8
M. Wt: 280.9 g/mol
InChI Key: BXFONYCBYSYAJE-UHFFFAOYSA-N
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Description

3,5-Dibromopicolinic acid is an important derivative of pyridine. It is also known by other synonyms such as 3,5-DIBROMOPYRIDINE-2-CARBOXYLIC ACID . The molecular formula of this compound is C6H3Br2NO2 and it has a molecular weight of 280.9 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 heavy atoms and 6 aromatic heavy atoms . It has 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .


Physical And Chemical Properties Analysis

This compound has a density of 2.2±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Neuroprotective Effects

3,5-Dibromopicolinic acid has been studied for its potential neuroprotective effects. In a study, related compound 3,5-dicaffeoylquinic acid (3,5-diCQA) demonstrated an ability to ameliorate learning and memory deficits in mice induced by trimethyltin. It showed increased acetylcholine levels and decreased acetylcholinesterase activity, suggesting potential benefits in cognitive dysfunction treatment (Kang et al., 2016).

2. Anticancer Properties

Research has been conducted on the synthesis of hybrid molecules containing this compound derivatives and their evaluation in anticancer applications. One study synthesized compounds like 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, showing potent anticancer activity against various cancer cell lines, indicating the potential of this compound derivatives in cancer treatment (Abu Almaaty et al., 2021).

3. Antihypertensive Effects

Picolinic acid derivatives, including this compound, have been studied for their antihypertensive effects. In one study, these compounds were found to lower blood pressure effectively in rats, suggesting a potential application in the treatment of hypertension (Hidaka et al., 1975).

4. Analytical Chemistry Applications

This compound derivatives have been used in the development of methods for analyzing biomarkers in human urine. A study developed a method using liquid chromatography and mass spectrometry for the analysis of 3,5-dichloroaniline, a biomarker of exposure to fungicides like vinclozolin, which contains a this compound moiety. This highlights the utility of this compound derivatives in analytical chemistry (Lindh et al., 2007).

5. Antimicrobial Activity

Compounds derived from this compound have shown antimicrobial properties. A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives showed moderate to good antituberculosis activity, indicating the potential of this compound derivatives in developing new antimicrobial agents (Jadhav et al., 2016).

Safety and Hazards

3,5-Dibromopicolinic acid is classified as an irritant . The safety precautions include avoiding inhalation, skin contact, and eye contact . In case of contact, it is recommended to rinse with water .

Biochemical Analysis

Biochemical Properties

3,5-Dibromopicolinic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as β-N-Acetylhexosaminidases, which are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in the metabolic pathways where these enzymes are active.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in the antiviral response, thereby impacting cell signaling pathways related to immune responses . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes, which leads to enzyme inhibition. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It is known to degrade under certain conditions, which can affect its long-term efficacy in biochemical assays . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects are observed where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid degradation and nucleotide metabolism. It interacts with enzymes such as β-N-Acetylhexosaminidases, influencing the catabolism of glycoproteins and glycolipids . These interactions can lead to changes in metabolite levels and metabolic flux within the cell, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can influence its efficacy and toxicity, depending on the concentration and localization within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the vacuole or plasma membrane, through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

3,5-dibromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFONYCBYSYAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494110
Record name 3,5-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-40-8
Record name 3,5-Dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromopyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Cyano-3,5-dibromopyridine (prepared in the above (2)) 3.27 g is added to a mixture of acetic acid 14 ml, sulfuric acid 14 ml and water 14 ml, and the mixture is refluxed at 140° C. for 4 hours. The reaction mixture is cooled and water is added thereto. The resulting precipitate is filtered and washed with water. The precipitate is dissolved in ether, washed and dried. The solvent is removed in vacuo and crystallized from a mixture of ether and hexane to give 3,5-dibromopyridine-2-carboxylic acid. mp 170-171° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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